molecular formula C9H13F3N2O3 B2891545 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid CAS No. 2055839-78-4

1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid

Cat. No.: B2891545
CAS No.: 2055839-78-4
M. Wt: 254.209
InChI Key: YLTWNBGBNUDFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid” is a chemical compound with the CAS Number: 2055839-78-4 . It has a molecular weight of 254.21 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The IUPAC Name of the compound is "1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one 2,2,2-trifluoroacetate" . The Smiles notation is "CC(=O)N1CC2(CNC2)C1.O=C(O)C(F)(F)F" .


Physical and Chemical Properties Analysis

The compound is an oil and is stored at 4°C .

Scientific Research Applications

Environmental Science and Treatment Methods

  • Physicochemical Properties and Environmental Impact

    Research has explored the physicochemical properties, environmental levels, and treatment methods for perfluoroalkyl acids (PFAs), including trifluoroacetic acid. Trifluoroacetic acid is noted for its significant natural and anthropogenic sources, with filtration and sorption technologies highlighted as promising removal methods for PFAs in aqueous waste streams (Rayne & Forest, 2009).

  • Microbial Degradation of Polyfluoroalkyl Chemicals

    Another study reviews the environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic and sulfonic acids, highlighting the critical role of microbial processes in mitigating the environmental impact of these compounds (Liu & Avendaño, 2013).

Chemistry and Synthesis

  • Synthesis and Application in Organic Chemistry: Trifluoromethanesulfonic acid, closely related to trifluoroacetic acid, is extensively used in organic synthesis. Its high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, making it a valuable reagent for various synthetic applications, including electrophilic aromatic substitution reactions, formation of carbon-heteroatom bonds, and syntheses of cyclic structures (Kazakova & Vasilyev, 2017).

Medical Diagnostics and Treatment

  • Application in Medical Diagnostics: BODIPY compounds, which can be synthesized using trifluoroacetic acid derivatives, have gained attention for their application in medical diagnostics and as functional materials for improving the therapeutic effect of drug carriers. Their high fluorescence intensity and low toxicity make them suitable for bioimaging and labeling biomolecules, highlighting their potential in developing multifunctional drug carriers (Marfin et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-6(10)9-4-7(5-9)2-8-3-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWNBGBNUDFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055839-78-4
Record name 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.